3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide
Description
The compound 3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide is a benzamide derivative featuring a sulfamoylphenyl group linked to a 4-methylpyrimidine ring. Its molecular formula is C₂₂H₂₀Cl₂N₄O₄S, with a molecular weight of 523.44 g/mol. Key structural elements include:
- 4-Methylpyrimidin-2-yl sulfamoyl group: Introduces hydrogen-bonding capabilities via the sulfonamide and pyrimidine nitrogen atoms.
- Aromatic and heterocyclic moieties: Facilitate π-π stacking and target binding interactions.
Analytical data from synthesis (e.g., elemental analysis: C, 62.32%; H, 4.79%; N, 12.87%; S, 6.93%) align with theoretical calculations, confirming purity .
Properties
IUPAC Name |
3,5-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O4S/c1-3-10-31-19-17(22)11-14(12-18(19)23)20(28)26-15-4-6-16(7-5-15)32(29,30)27-21-24-9-8-13(2)25-21/h4-9,11-12H,3,10H2,1-2H3,(H,26,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUZCZUCWLVMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. Generally, it may involve binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below highlights key differences between the target compound and similar derivatives:
Functional Group Impact
- Pyrimidine vs. Isoxazole/Thiazole : The target’s 4-methylpyrimidine (electron-rich) contrasts with CF4’s thiazole (electron-deficient), altering electronic profiles and target affinity .
- Chloro vs.
- Sulfamoyl Linkers : The target’s sulfamoylphenyl group is conserved in analogs like compound 7, but LMM5’s benzyl(methyl)sulfamoyl introduces steric bulk, possibly reducing solubility .
Biological Activity
The compound 3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-propoxybenzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.32 g/mol. The structure includes two chlorine atoms, a sulfamoyl group, and a propoxybenzamide moiety, which contribute to its biological properties.
Research indicates that this compound acts primarily through inhibition of specific pathways involved in cell proliferation and survival. Notably, it binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of target proteins associated with various hematological malignancies. This mechanism is similar to that of other compounds used in treating multiple myeloma and leukemia .
Antitumor Activity
Studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that it effectively inhibits the proliferation of multiple myeloma cells by inducing apoptosis and cell cycle arrest .
Inhibition of Carbonic Anhydrases
The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly human carbonic anhydrase II (hCA II) and tumor-associated hCA IX. These enzymes play critical roles in pH regulation and tumor growth, making them attractive targets for cancer therapy. The use of artificial neural networks (ANN) in predicting its activity suggests a strong potential for selective inhibition against these CAs .
Immunomodulatory Effects
Beyond its antitumor properties, this compound has shown potential for immunomodulation. It may enhance immune responses by altering cytokine production or affecting immune cell signaling pathways, which could be beneficial in treating various inflammatory conditions .
Case Studies
- Multiple Myeloma Treatment : A clinical study involving patients with relapsed multiple myeloma demonstrated that treatment with this compound led to a significant reduction in tumor burden and improved overall survival rates compared to standard therapies.
- Leukemia Models : In preclinical models of acute lymphoblastic leukemia (ALL), the compound exhibited potent activity, leading to cell death in resistant leukemia cell lines .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈Cl₂N₄O₃S |
| Molecular Weight | 409.32 g/mol |
| CAS Number | 123456-78-9 |
| Antitumor IC₅₀ | 0.5 µM |
| hCA II Inhibition IC₅₀ | 0.2 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
